1,4-Dimethylpentylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as the derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, involves specific substitutions on the phenylthiophenyl core structure. These derivatives were synthesized to explore their binding affinity and selectivity to the human brain serotonin transporter (SERT) . Although the synthesis of 1,4-Dimethylpentylamine is not described, the methodologies used in the synthesis of these derivatives could potentially be adapted for the synthesis of 1,4-Dimethylpentylamine.
Molecular Structure Analysis
The molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a related compound, was determined using X-ray diffractometer data. The trans-2,5-dimethylpiperazine ring was found to be in a flattened-chair conformation with the side methyl groups in an axial position . This information on ring conformation and substituent positioning can be relevant when considering the molecular structure of 1,4-Dimethylpentylamine.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1,4-Dimethylpentylamine. However, the in vivo evaluation of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine for their potential as PET serotonin transporter ligands indicates that these compounds can undergo specific binding interactions with biological targets . This suggests that 1,4-Dimethylpentylamine may also participate in similar biological chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dimethylpentylamine are not directly discussed in the provided papers. However, the analysis of the crystal and molecular structure of a model compound, 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provides insights into the potential properties of related compounds. The detailed crystallographic data, including space group, unit cell dimensions, and conformation, contribute to understanding the physical properties such as solubility, melting point, and stability .
Scientific Research Applications
Summary
1,4-Dimethylpentylamine (1,4-DMAA) is analyzed in geranium plants to understand its occurrence and concentrations. This study is important due to the regulatory and commercial ramifications of 1,4-DMAA's presence in dietary supplements. The research used high-performance liquid chromatography and tandem mass spectrometry for precise quantification of 1,4-DMAA, taking into account the complex environmental matrix of the plant (Fleming, Ranaivo, & Simone, 2012).
1,4-Dimethylpentylamine in Anticancer Platinum Complexes
Summary
Research on 1,4-Dimethylpentylamine (1,4-DMAA) has extended to the field of cancer treatment. Two novel anticancer platinum complexes were synthesized using 1,3-dimethyl pentyl glycine (a derivative of 1,4-DMAA) and showed promising results in inhibiting tumor growth, particularly in breast cancer cells. These complexes demonstrated high binding affinity towards DNA and were considered potential oral medications due to their drug-like properties (Ramezani, Eslami Moghadam, Behzad, & Zolghadri, 2021).
Novel Psychopharmacological Therapies for Psychiatric Disorders
Summary
While not directly linked to 1,4-Dimethylpentylamine, this paper provides context on the broader spectrum of substances being investigated for therapeutic purposes in psychiatry. Psilocybin and MDMA are being researched for their potential in treating conditions like alcoholism, smoking cessation, advanced cancer-related anxiety, and refractory post-traumatic stress disorder. These substances are being considered as adjuncts to psychotherapy, indicating a growing interest in exploring various compounds for psychiatric treatment (Mithoefer, Grob, & Brewerton, 2016).
Safety And Hazards
1,4-DMAA is likely unsafe when taken by mouth . Since it’s thought to work like a stimulant, there is concern that it might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . The US Food and Drug Administration (FDA) states that supplements containing 1,4-DMAA appear to be illegal and recommends that these products not be taken .
Future Directions
properties
IUPAC Name |
5-methylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBXLKODYZSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885416 | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylhexane | |
CAS RN |
28292-43-5 | |
Record name | 1,4-Dimethylpentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28292-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-hexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-HEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ36ZF28PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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